5-(2-methylpropoxy)-1H-indole
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Overview
Description
5-(2-methylpropoxy)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a 2-methylpropoxy group attached to the 5-position of the indole ring
Mechanism of Action
Target of Action
It shares structural similarities with febuxostat , a non-purine selective inhibitor of xanthine oxidase (XO). XO is an enzyme that plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid. Inhibition of XO reduces the production of uric acid, which can be beneficial in conditions like gout .
Mode of Action
This inhibition could lead to a decrease in uric acid production .
Biochemical Pathways
If it acts similarly to febuxostat, it would affect the purine degradation pathway by inhibiting xanthine oxidase, thereby reducing the conversion of hypoxanthine to xanthine and xanthine to uric acid .
Pharmacokinetics
Febuxostat, a structurally similar compound, is rapidly absorbed when administered orally, with a median time to reach maximum plasma concentration of 05–13 hours . Febuxostat is metabolized via glucuronidation and oxidation, with only a small percentage of the dose being excreted unchanged via the kidneys .
Result of Action
If it acts similarly to febuxostat, it would result in significant decreases in serum and urinary uric acid concentrations and increases in serum and urinary xanthine concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylpropoxy)-1H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 5-hydroxyindole with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylpropoxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of this compound-3-ol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-(2-methylpropoxy)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1H-indole: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
5-ethoxy-1H-indole: Similar structure but with an ethoxy group instead of a 2-methylpropoxy group.
5-propoxy-1H-indole: Similar structure but with a propoxy group instead of a 2-methylpropoxy group.
Uniqueness
5-(2-methylpropoxy)-1H-indole is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
5-(2-methylpropoxy)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)8-14-11-3-4-12-10(7-11)5-6-13-12/h3-7,9,13H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSQGRDGLMYXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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